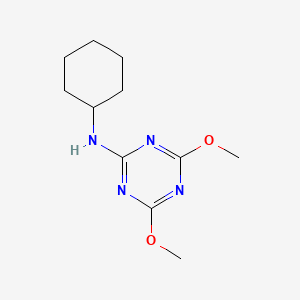
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides and esters. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with cyclohexylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature. The process involves the nucleophilic substitution of the chlorine atom by the cyclohexylamine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form amides and esters.
Condensation Reactions: It is used in the formation of peptide bonds in solid-phase peptide synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran (THF), methanol, ethanol
Conditions: Room temperature, mild acidic or basic conditions
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Hydrolysis Products: 4,6-dimethoxy-1,3,5-triazin-2-ol and cyclohexylamine
科学的研究の応用
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent for the synthesis of amides and esters.
Biology: Employed in the modification of biomolecules, such as the conjugation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amides or esters. The activation process typically involves the formation of an active ester, which is highly reactive and facilitates the nucleophilic attack .
類似化合物との比較
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other triazine derivatives may not perform as well .
特性
CAS番号 |
55338-67-5 |
|---|---|
分子式 |
C11H18N4O2 |
分子量 |
238.29 g/mol |
IUPAC名 |
N-cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18N4O2/c1-16-10-13-9(14-11(15-10)17-2)12-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13,14,15) |
InChIキー |
BQBJLTXZKQRIBT-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=N1)NC2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)


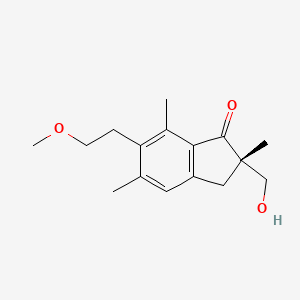
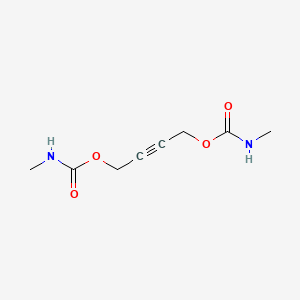
methanone](/img/structure/B14644315.png)
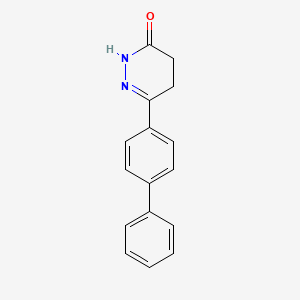
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
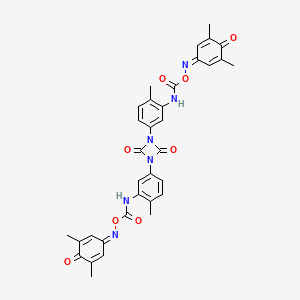
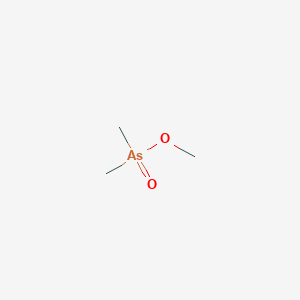
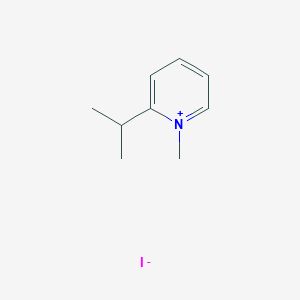
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
